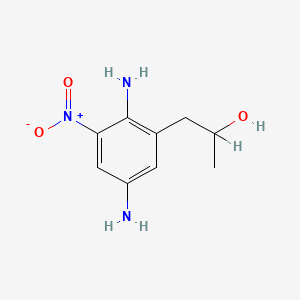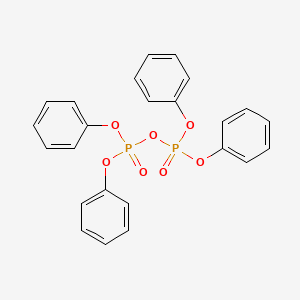
Tetraphenyl pyrophosphate
描述
Tetraphenyl pyrophosphate is an organic compound with the molecular formula C24H20O7P2. It is a derivative of pyrophosphoric acid, where four phenyl groups are attached to the pyrophosphate backbone. This compound is known for its role as a phosphorylation reagent in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: Tetraphenyl pyrophosphate can be synthesized through the reaction of diphenylchlorophosphate with water. The process involves heating 10 moles of diphenylchlorophosphate to 70°C under nitrogen and adding 5 moles of water over five hours. The temperature is maintained at 75°C during the addition. After the addition, the mixture is kept at 75-80°C for one hour, then raised to 120°C for three hours, and finally to 140°C for another three hours. The product is obtained as a reddish-orange oil with a yield of 98.7% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and precise temperature control to maintain consistent product quality .
化学反应分析
Types of Reactions: Tetraphenyl pyrophosphate primarily undergoes phosphorylation reactions. It can act as a phosphorylating agent, transferring its phosphate groups to other molecules.
Common Reagents and Conditions:
Phosphorylation: Common reagents include alcohols, phenols, and amines. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenol and pyrophosphoric acid derivatives.
Major Products:
Phosphorylation: The major products are phosphorylated derivatives of the starting materials, such as phosphoric esters or amides.
Hydrolysis: The major products are phenol and pyrophosphoric acid
科学研究应用
Tetraphenyl pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for phosphorylation reactions, aiding in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms, particularly those involving phosphorylation and dephosphorylation processes.
Medicine: this compound is used in the development of pharmaceutical intermediates and as an adjunct in chemotherapy to prevent nausea and vomiting caused by certain drugs.
Industry: It serves as an intermediate in the synthesis of specialty chemicals and materials
作用机制
Tetraphenyl pyrophosphate exerts its effects through the transfer of phosphate groups to target molecules. This phosphorylation process involves the formation of a covalent bond between the phosphate group of this compound and the hydroxyl or amino group of the target molecule. The molecular targets include enzymes and other proteins that undergo phosphorylation, which can alter their activity, stability, or interactions with other molecules .
相似化合物的比较
Tetraethyl pyrophosphate: Another pyrophosphate derivative with ethyl groups instead of phenyl groups.
Triphenyl phosphate: A related compound with three phenyl groups attached to a single phosphate group.
Comparison:
Tetraphenyl pyrophosphate vs. Tetraethyl pyrophosphate: this compound has bulkier phenyl groups, which can influence its reactivity and solubility compared to the smaller ethyl groups in tetraethyl pyrophosphate.
This compound vs. Triphenyl phosphate: While both compounds contain phenyl groups, this compound has a pyrophosphate backbone, making it more suitable for phosphorylation reactions, whereas triphenyl phosphate is commonly used as a flame retardant and plasticizer
This compound stands out due to its specific structure and reactivity, making it a valuable reagent in various scientific and industrial applications.
属性
IUPAC Name |
diphenoxyphosphoryl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7P2/c25-32(27-21-13-5-1-6-14-21,28-22-15-7-2-8-16-22)31-33(26,29-23-17-9-3-10-18-23)30-24-19-11-4-12-20-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSHIDHNLKIYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400463 | |
| Record name | Tetraphenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10448-49-4 | |
| Record name | Tetraphenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


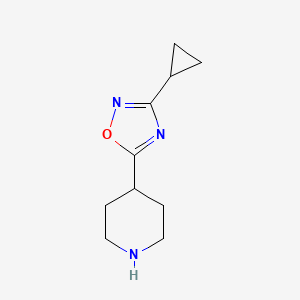
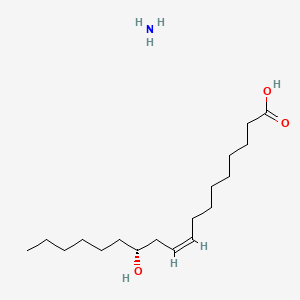
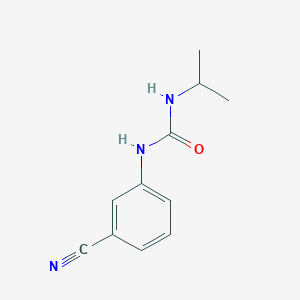




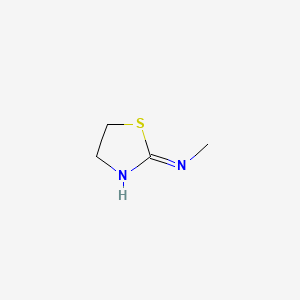
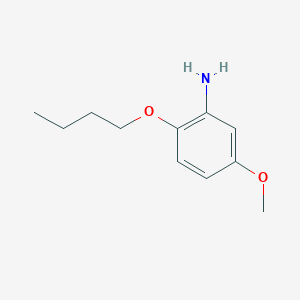
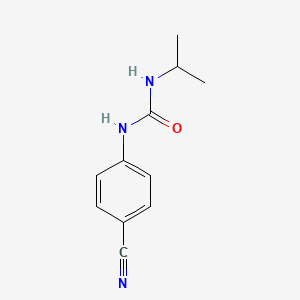

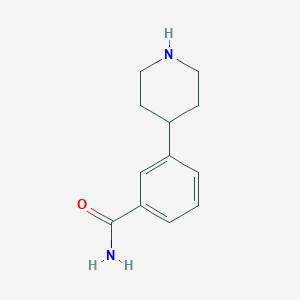
![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3363690.png)
